molecular formula C11H10N2O B2761675 1-methyl-[2,2'-bipyridin]-6(1H)-one CAS No. 154928-15-1

1-methyl-[2,2'-bipyridin]-6(1H)-one

Cat. No.: B2761675
CAS No.: 154928-15-1
M. Wt: 186.214
InChI Key: IXPQFGHJFIWQLE-UHFFFAOYSA-N
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Description

1-Methyl-[2,2'-bipyridin]-6(1H)-one is a bifunctional ligand notable for its dual role in palladium-catalyzed C–H activation reactions. Its structure features a pyridinone moiety (a six-membered ring with a ketone group) and a methyl substituent at the 1-position (Figure 1). This ligand, often referred to as bipy-6-OH in its deprotonated form, acts as both a coordinating ligand and an intramolecular base, enabling it to facilitate C–H bond cleavage without requiring external bases . This cooperative mechanism is critical in reactions such as the direct arylation of pyridines and unprotected anilines, where it enhances regioselectivity and reaction efficiency under milder conditions compared to traditional chelating ligands .

Properties

IUPAC Name

1-methyl-6-pyridin-2-ylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-10(6-4-7-11(13)14)9-5-2-3-8-12-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPQFGHJFIWQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-[2,2’-bipyridin]-6(1H)-one typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction between 2-pyridyl and substituted pyridyl reagents. This reaction often employs palladium catalysts and bases such as potassium carbonate under inert conditions .

Industrial Production Methods

Industrial production of 1-methyl-[2,2’-bipyridin]-6(1H)-one may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-[2,2’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Coordination Chemistry

As a bidentate ligand, 1-methyl-[2,2'-bipyridin]-6(1H)-one forms stable complexes with transition metals. This property is essential for:

  • Catalysis in organic reactions.
  • Development of metal-based drugs that target specific biological pathways.

Biological Research

The compound has shown potential in various biological applications:

  • DNA Intercalation : Investigated for its ability to intercalate into DNA, influencing DNA-protein interactions crucial for understanding genetic mechanisms.
  • Antimicrobial Activity : Derivatives of this compound exhibit significant antibacterial properties against various pathogens. Studies have shown modifications can enhance efficacy.
  • Anticancer Properties : Research indicates that certain derivatives possess cytotoxic effects against cancer cell lines, making them candidates for anticancer drug development.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties, potentially through modulation of neurotransmitter systems.

Case Study 1: Anticancer Activity

A study demonstrated that modifications to the bipyridine structure significantly increased cytotoxicity against specific cancer cell lines. The introduction of electron-withdrawing groups enhanced the compound's ability to inhibit tumor growth.

Case Study 2: Antimicrobial Efficacy

Research on various derivatives revealed that structural modifications could lead to enhanced antimicrobial activity against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 1-methyl-[2,2’-bipyridin]-6(1H)-one involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. The molecular targets include metal ions such as copper, iron, and platinum, which are involved in catalytic and redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bipy-6-OH vs. Traditional Chelating Ligands

Traditional ligands like 2,2'-bipyridine or 1,10-phenanthroline require external bases (e.g., acetate or carbonate) to deprotonate substrates during C–H activation. In contrast, bipy-6-OH’s pyridinone moiety directly participates in the deprotonation step via a concerted metalation-deprotonation (CMD) mechanism, eliminating the need for additional bases and reducing side reactions. For example:

  • In the ortho-C–H arylation of unprotected anilines, bipy-6-OH achieves >90% ortho-selectivity at 100°C, whereas conventional ligands like dppe (1,2-bis(diphenylphosphino)ethane) necessitate higher temperatures (120–140°C) and show lower selectivity .
  • Reaction efficiency : Bipy-6-OH reduces the activation energy for C–H cleavage, enabling aryl chlorides (typically less reactive) to participate in coupling reactions when combined with PCy3 .

Bipy-6-OH vs. Phen-2-OH (1,10-Phenanthroline-2(1H)-one)

Phen-2-OH, another pyridinone-based ligand, shares bipy-6-OH’s dual ligand-base functionality but exhibits substrate-dependent limitations:

  • Alkenylation of arenes : Phen-2-OH promotes alkenylation of simple arenes but fails with polyfluorinated substrates due to electronic repulsion between the ligand’s π-system and electron-deficient arenes. Bipy-6-OH avoids this issue but still struggles with polyfluorinated systems .
  • Thermal stability : Bipy-6-OH-based catalysts operate at 70–100°C, whereas phen-2-OH systems often require higher temperatures (>110°C) for comparable yields .

Bipy-6-OH vs. PCy3 (Tricyclohexylphosphine)

PCy3, a monodentate phosphine ligand, lacks inherent base functionality but complements bipy-6-OH in synergistic systems:

  • Pd/bipy-6-OH/PCy3 dual-ligand system : This combination enables undirected C–H arylation of simple arenes at 70°C (vs. 100°C for bipy-6-OH alone) and expands substrate scope to aryl chlorides. The phosphine ligand stabilizes Pd intermediates, while bipy-6-OH assists in C–H cleavage .
  • Limitations: PCy3 alone cannot achieve chemo- or regioselectivity in aniline arylation, highlighting bipy-6-OH’s unique role in directing reactivity .

Structural Analogues: 4-Trifluoromethylpyridin-2(1H)-ones

Compounds like 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one () lack the bipyridine backbone, limiting their ability to chelate metals. Their electron-withdrawing CF₃ groups enhance electrophilicity but reduce base strength, making them unsuitable for C–H activation .

Key Data Tables

Table 1: Performance Comparison of Ligands in C–H Arylation

Ligand Reaction Type Substrate Temp (°C) Selectivity/Yield Key Advantage
Bipy-6-OH Ortho-C–H arylation Unprotected anilines 100 >90% ortho No external base, high selectivity
Bipy-6-OH/PCy3 Undirected C–H arylation Simple arenes 70 85–92% Mild conditions, aryl chloride scope
Phen-2-OH Alkenylation Non-fluorinated arenes 110 70–80% Broad substrate tolerance
Traditional chelators Various Various 120–140 50–70% Requires external base

Table 2: Structural and Functional Differences

Ligand Base Functionality Chelation Ability Substrate Limitations
Bipy-6-OH Intramolecular Bidentate Polyfluorinated arenes
Phen-2-OH Intramolecular Bidentate Electron-deficient arenes
PCy3 None Monodentate Poor selectivity
4-Trifluoromethylpyridinones Weak None No metal coordination

Biological Activity

1-Methyl-[2,2'-bipyridin]-6(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a bipyridine core that contributes to its biological activity. The molecular formula is C₁₁H₉N₂O, and its structure can be represented as follows:

Structure C11H9N2O\text{Structure }C_{11}H_9N_2O

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of bipyridine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the bipyridine structure could enhance antibacterial efficacy against various pathogens .
  • Anticancer Potential : Research indicates that bipyridine derivatives may possess anticancer properties. In vitro studies have shown that certain modifications lead to increased cytotoxicity against cancer cell lines .
  • Neuroprotective Effects : Some studies suggest that compounds related to this compound exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Some derivatives act as enzyme inhibitors, impacting pathways involved in inflammation and cancer progression.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to pain perception and neuroprotection .

Case Studies and Research Findings

StudyFindings
Investigated the analgesic and anti-inflammatory properties of bipyridine derivatives. Results indicated significant pain threshold enhancement compared to standard analgesics.
Explored the neuroprotective effects of bipyridine compounds in models of oxidative stress. Found that these compounds reduced neuronal apoptosis.
Assessed the antimicrobial activity against clinical strains. The study highlighted enhanced efficacy with specific structural modifications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high yields and purity. Understanding the SAR is crucial for optimizing biological activity:

  • Modification of Substituents : Altering substituents on the bipyridine ring has been shown to significantly affect biological activity. For example, adding electron-withdrawing groups can enhance antimicrobial potency .
  • Conformational Analysis : Studies using NMR and X-ray crystallography have provided insights into the conformational flexibility of these compounds, correlating specific conformations with enhanced biological activities .

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